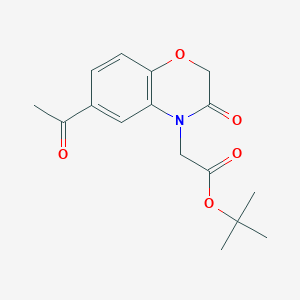

tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate

Description

tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a benzoxazine derivative characterized by a bicyclic 1,4-benzoxazin-3-one core substituted with an acetyl group at position 6 and a tert-butyl ester at the nitrogen-linked side chain. Its molecular formula is inferred as C₁₇H₂₁NO₅ (molecular weight ≈ 319.35 g/mol), with the acetyl and tert-butyl groups contributing to its distinct physicochemical properties compared to simpler benzoxazinones .

Properties

Molecular Formula |

C16H19NO5 |

|---|---|

Molecular Weight |

305.32 g/mol |

IUPAC Name |

tert-butyl 2-(6-acetyl-3-oxo-1,4-benzoxazin-4-yl)acetate |

InChI |

InChI=1S/C16H19NO5/c1-10(18)11-5-6-13-12(7-11)17(14(19)9-21-13)8-15(20)22-16(2,3)4/h5-7H,8-9H2,1-4H3 |

InChI Key |

LRNIWBYRWYZDFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzoxazine derivative with tert-butyl acetate in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like hydrochloric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinone Derivatives

Benzoxazinone derivatives share a common bicyclic scaffold but differ in substituents, leading to variations in reactivity, solubility, and biological activity. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis

- Lipophilicity : The tert-butyl ester in the target compound increases logP (predicted ~2.5) compared to the carboxylic acid analog (logP ~1.2), favoring membrane permeability in biological systems.

Physicochemical Properties

- Solubility : The tert-butyl ester reduces water solubility (<0.1 mg/mL in aqueous buffers) relative to the carboxylic acid analog (~1–5 mg/mL in polar solvents) due to decreased polarity.

- Thermal Stability : The tert-butyl group enhances thermal stability (decomposition temperature >200°C) compared to bromo-substituted derivatives, which may degrade at lower temperatures due to bromine’s labile nature.

Biological Activity

Tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate is a compound that belongs to the class of benzoxazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxazine core, which is known for its stability and versatility in medicinal chemistry. The presence of the acetyl and oxo groups enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Benzoxazine derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. For instance:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

Research has highlighted the anticancer potential of benzoxazine derivatives. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis via caspase activation |

| HCT116 | 10.0 | Cell cycle arrest at G1 phase |

The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is a focal point of ongoing research.

Anti-inflammatory Effects

Benzoxazine derivatives are also noted for their anti-inflammatory activities. This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models. This effect suggests potential therapeutic applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis or reduce inflammation.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its anticancer effects.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated various benzoxazine derivatives for their antimicrobial properties. Tert-butyl 2-(6-acetyl-3-oxo...) showed promising results against multi-drug resistant strains .

- Anticancer Research : Research conducted by Layek et al. demonstrated that this compound significantly reduced tumor growth in xenograft models by promoting apoptosis .

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(6-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetate?

The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Formation of the benzoxazin core through cyclization of substituted catechol derivatives.

- Step 2 : Introduction of the acetyl group at position 6 via Friedel-Crafts acylation or similar electrophilic substitution.

- Step 3 : Esterification with tert-butyl groups under anhydrous conditions (e.g., using tert-butyl chloroacetate in the presence of a base). Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–5°C for sensitive steps), and reaction time optimization. Characterization relies on NMR (1H/13C) and mass spectrometry to confirm regiochemistry and purity .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, general precautions include:

- PPE : Nitrile gloves, face shields, and safety glasses (tested to EN 166 or NIOSH standards) .

- Engineering controls : Use fume hoods for weighing and reactions to minimize inhalation risks.

- Waste disposal : Follow institutional guidelines for halogenated solvents and reactive intermediates. Note: Chronic toxicity and ecological impacts remain uncharacterized, necessitating conservative handling .

Q. Which analytical techniques are most effective for characterizing this compound?

- 1H/13C NMR : Resolves the tert-butyl group (δ ~1.2–1.4 ppm) and acetyl protons (δ ~2.5–2.7 ppm).

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error.

- HPLC : Monitors purity (>95% by area) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s physicochemical properties and reactivity?

The tert-butyl moiety enhances solubility in non-polar solvents (e.g., hexane, ethyl acetate) and improves thermal stability compared to methyl/ethyl analogs. Its steric bulk may hinder nucleophilic attack at the ester carbonyl, making it a useful protecting group in multi-step syntheses. Comparative studies with ethyl analogs show slower hydrolysis kinetics under acidic conditions .

Q. How can researchers optimize reaction yields when introducing the acetyl group at position 6?

Yield optimization strategies include:

- Catalyst screening : Lewis acids like AlCl3 or FeCl3 improve electrophilic substitution efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acetyl group incorporation.

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions (e.g., over-acylation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the desired regioisomer .

Q. What methodologies address discrepancies in spectroscopic data between synthetic batches?

- Batch-to-batch comparison : Use identical NMR solvents (e.g., CDCl3) and internal standards (TMS).

- Impurity profiling : LC-MS identifies byproducts (e.g., deacetylated or oxidized derivatives).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural assignments .

Q. How can ecological risks be assessed given the lack of toxicity data?

Apply predictive models :

- QSAR tools : Estimate biodegradation (e.g., EPI Suite) and bioaccumulation potential.

- Read-across analysis : Compare with structurally related benzoxazins (e.g., aquatic toxicity of 3-oxo derivatives).

- Microcosm studies : Evaluate soil mobility and microbial degradation in lab-scale ecosystems .

Q. What are the key differences in reactivity between benzoxazin and benzothiazin analogs?

Benzothiazin derivatives (e.g., 2-(3-oxo-1,4-benzothiazin-4-yl)acetic acid) exhibit:

- Higher electrophilicity : Due to sulfur’s electron-withdrawing effects.

- Reduced stability : Thiazin rings are more prone to hydrolysis under basic conditions. Biological activity comparisons (e.g., antimicrobial assays) highlight divergent structure-activity relationships .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of tert-butyl esters in acidic media?

- Contextual factors : Stability varies with acid strength (e.g., HCl vs. TFA) and solvent polarity.

- Kinetic studies : Monitor degradation via HPLC at controlled pH (2–6) and temperature (25–40°C).

- Protective strategies : Use scavengers (e.g., triethylsilane) to minimize tert-butyl cleavage in protic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.